molecular formula C7H5FO2 B106929 3-Fluoro-4-hydroxybenzaldehyde CAS No. 405-05-0

3-Fluoro-4-hydroxybenzaldehyde

Cat. No. B106929
CAS RN: 405-05-0
M. Wt: 140.11 g/mol
InChI Key: QSBHJTCAPWOIIE-UHFFFAOYSA-N
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Description

3-Fluoro-4-hydroxybenzaldehyde is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The presence of both a fluorine atom and a hydroxyl group attached to a benzaldehyde structure makes it a versatile intermediate for the synthesis of pharmaceuticals, pesticides, and other fine chemicals .

Synthesis Analysis

The synthesis of fluorobenzaldehydes, including 3-Fluoro-4-hydroxybenzaldehyde, can be achieved through several methods. One approach involves the oxidation of fluorotoluene, while other methods include chlorination hydrolysis of fluorotoluene, oxidation of fluorobenzyl alcohol, and reduction of ester or carboxylic acid . A specific synthesis method for fluorobenzaldehydes using potassium fluoride in the presence of tetraphenylphosphonium halide plus 18-crown-6 or poly(ethylene glycol) dimethyl ether has been reported, which could potentially be adapted for the synthesis of 3-Fluoro-4-hydroxybenzaldehyde .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-hydroxybenzaldehyde has been investigated using vibrational spectroscopy and theoretical calculations. Studies have shown that the compound exhibits Cs symmetry with specific energy levels. The fluorine substitution affects the structure and charge distributions, as evidenced by NBO analysis and Mulliken charges distribution . Structural transformations of related compounds, such as 3-fluorobenzaldehyde, have been studied under cryogenic conditions, providing insights into the conformational composition and behavior of these molecules at low temperatures .

Chemical Reactions Analysis

3-Fluoro-4-hydroxybenzaldehyde can participate in various chemical reactions due to its functional groups. For instance, the hydroxyl group can form hydrogen bonds, as indicated by a broad IR band near 3130 cm⁻¹ . The compound can also undergo nucleophilic substitution reactions, as demonstrated by studies on 4-fluorobenzaldehyde, where the fluorine atom was substituted with amines . Additionally, the aldehyde group can react with hydroxylamine to form compounds like dihydroacridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-4-hydroxybenzaldehyde are influenced by its molecular structure. The presence of hydrogen bonding is supported by vibrational and NMR spectroscopic data, which also suggest a blue-shift effect in the C-H stretching region due to C-H...O hydrogen bonding . The vibrational spectra of the compound have been thoroughly interpreted, with evidence of O-H...O bonding and the influence of the fluorine atom on the vibrational modes . The compound's reactivity under different conditions, such as cryogenic temperatures, has been characterized, providing a comprehensive understanding of its behavior in various environments .

Scientific Research Applications

Synthesis and Anticancer Activity

3-Fluoro-4-hydroxybenzaldehyde has been utilized in the synthesis of fluorinated analogues of combretastatins, which exhibit notable anticancer properties. This synthesis involves the Wittig synthesis of fluoro-substituted stilbenes and has shown that these fluoro analogues retain potent cell growth inhibitory properties similar to CA-4, a well-known anticancer compound (Lawrence et al., 2003).

Synthesis Methods

Research has been conducted to simplify the synthetic methods of 3-fluoro-4-methoxybenzaldehyde, which is closely related to 3-Fluoro-4-hydroxybenzaldehyde. These studies have aimed at improving the efficiency and reducing the environmental impact of the synthesis process (Wang Bao-jie, 2006).

Structural and Vibrational Characterization

In-depth studies have been performed on the structural transformations of 3-fluoro and 3-fluoro-4-methoxy benzaldehydes under cryogenic conditions. This research provides insights into the equilibrium conformational composition of these compounds and their behavior in different solid phase environments and low temperatures (Ildız et al., 2018).

Vibrational Spectra and Theoretical Calculations

Detailed vibrational spectra and theoretical calculations of 3-Fluoro-4-Hydroxybenzaldehyde have been performed. This research includes Fourier-Transform Laser Raman and FT-IR spectral measurements, providing crucial information on the molecular structure, hydrogen bonding, and charge distributions in the compound (Aralikatti, 2018).

Electrically Conductive Pristine Polyazomethines

Research involving the synthesis of bis-aldehyde monomers from 3-Fluoro-4-hydroxybenzaldehyde and their polymerization into poly(azomethine)s has been conducted. These studies explore the electrical conductivity and physicochemical properties of these polymers, contributing to the field of conductive materials (Hafeez et al., 2019).

Safety And Hazards

3-Fluoro-4-hydroxybenzaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

3-Fluoro-4-hydroxybenzaldehyde can be used to synthesize key intermediates for the preparation of Roflumilast, a selective phosphodiesterase-4 inhibitor used for the treatment of chronic obstructive pulmonary disease (COPD) .

properties

IUPAC Name

3-fluoro-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBHJTCAPWOIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343080
Record name 3-Fluoro-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-hydroxybenzaldehyde

CAS RN

405-05-0
Record name 3-Fluoro-4-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1N HCl (1 mL) and 4-[1,3]dioxolan-2-yl-2-fluoro-phenol (250 mg, 1.35 mmol) in THF (2 mL) was stirred, at room temperature for 1 hour. The mixture was diluted with water and extracted with methylene chloride (4×10 mL). The combined organic layers were dried (Na2SO4), filtered and concentrated under vacuum. The residue was chromatographed (silica gel, hexanes/ethyl acetate 1:1) to produce 3-Fluoro-4-hydroxy-benzaldehyde as a white solid (180 mg, 95%). 1H-NMR (CDCl3, 200.15 MHz): 9.84 (d, 1H, J=2.4), 7.68–7.59 (m, 2H), 7.15 (t, 1H, J=8.5), 6.5 (sa, 1H).
Name
Quantity
1 mL
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reactant
Reaction Step One
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250 mg
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Quantity
2 mL
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solvent
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0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

On the other hand, o-fluorophenol (500 g, 4.46 mols) was added to a solution of NaOH (1,250 g, 31.26 mols) dissolved in water (2 l), followed by dropwise adding chloroform (1,230 g), agitating the mixture at about 60° C. for 2 hours, acidifying it with sulfuric acid, filtering off the residue on heating, and recrystallizing the deposited crystals from a mixed solvent of water-methanol to obtain 3-fluoro-4-hydroxybenzaldehyde (35.3 g) having a m.p. of 119.5°~123.5° C. This product (30 g, 0.21 mol) was dissolved in methanol (300 ml), followed by adding and dissolving KOH (12 g, 0.21 mol), dropwise adding optically active p-toluenesulfonic acid 1-methyl-heptyl ester (65 g, 0.23 mol) prepared above, keeping the mixture under reflux for 4 hours, cooling, adding toluene (200 ml) and 6N-HCl (100 ml), washing the resulting toluene layer with 2N-NaOH aqueous solution, further washing with water till the washing layer became neutral, and distilling off toluene to obtain as residue, optically active 3-fluoro-4-(1-methyl-heptyloxy)-benzaldehyde (14.7 g). This product (10 g, 0.04 mol) was dissolved in acetic acid (200 ml), followed by dropwise adding a solution of chromic anhydride (4 g, 0.04 mol) dissolved in acetic acid (50 ml) and water (40 ml), agitating the mixture at 40°~50° C. for about 6 hours, pouring the resulting reaction material in ice water and filtering off the deposited crystals to obtain optically active 3-fluoro-4-(1-methyl-heptyloxy-benzoic acid (6.1 g) having a m.p. of 57.2°~59.2° C., adding thionyl chloride (4.2 g, 0.035 mol) to the above product (6 g, 0.022 mol), heating the mixture under reflux with stirring for one hour, and distilling off excess thionyl chloride to obtain optically active 3-fluoro-4-(1-methyl-heptyloxy)benzoic acid chloride (6.1 g).
Quantity
500 g
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reactant
Reaction Step One
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Quantity
31.26 mol
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reactant
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reactant
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0 (± 1) mol
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Quantity
2 L
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Reaction Step Four

Synthesis routes and methods III

Procedure details

To a 25 mL RB flask fitted with magnetic stirrer was charged with 20 mL of dichloromethane. To the stirred solvent was added 3-fluoro-4-methoxybenzaldehyde (2 g, 12.97 mmol). The reaction mixture was cooled to −78° C. and boron tribromide (51 mL) was added drop wise, stirred for 2 h at the same temperature and stirred at RT about 16 h. The reaction mixture was quenched with NaHCO3 solution at 0° C. by slow addition. The reaction mixture was concentrated to distill off the solvent; ethyl acetate (20 mL) was added. The organic layer was washed with saturated NaHCO3 solution (20 mL), followed by brine solution (20 mL). The organic layer was dried over anhydrous Na2SO4 and the solvent was removed under reduced pressure. The product was obtained as white solid (1.0 g, yield: 54.94%). 1H NMR (300 MHz, CDCl3): δ 9.77 (s, 1H), 7.54-7.59 (m, 1H), 7.08-7.12 (t, 1H), 6.40 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
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Yield
54.94%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-4-hydroxybenzaldehyde
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3-Fluoro-4-hydroxybenzaldehyde
Reactant of Route 6
3-Fluoro-4-hydroxybenzaldehyde

Citations

For This Compound
73
Citations
NV Aralikatti - Journal of Molecular Structure, 2018 - Elsevier
… Hence, in the present work a combined theoretical and spectroscopic study of solid 3-Fluoro-4-Hydroxybenzaldehyde (hence forth referred as 3F4HB) has been reported. A complete …
Number of citations: 0 www.sciencedirect.com
MJH Moonen, AH Westphal… - Advanced Synthesis …, 2005 - Wiley Online Library
… 19F NMR analysis revealed that 4-fluoro-, 2,6-difluoro-, 3,4-difluoro-, 2-fluoro-4-hydroxy- and 3-fluoro-4-hydroxybenzaldehyde were quantitatively converted by HAPMO to the corre…
Number of citations: 0 onlinelibrary.wiley.com
D Sanz, C Nieto, RM Claramunt, I Alkorta, J Elguero - 2015 - digital.csic.es
The characterization of hydroxybenzaldehydes bearing one or two fluorine substituents presents some problems that were solved by the use of traditional NMR experiments assisted by …
Number of citations: 0 digital.csic.es
RC Huston, GL Goerner - Journal of the American Chemical …, 1946 - ACS Publications
… Summary The preparation of 3-fluorosalicyclic acid,3fluoro-4-hydroxybenzoic acid, 3-fluorosalicylaldehyde, 3-fluoro-4-hydroxybenzaldehyde and 5fluorosalicylaldehyde, all hitherto …
Number of citations: 0 pubs.acs.org
H Patel, B Mothia, J Patel, O Fasanya, K Sooda… - Medicinal Chemistry …, 2020 - Springer
… -4-one) and two equivalents of an aromatic hydroxyaldehyde (eg, 4-hydroxybenzaldehyde, 3,4-dihydroxybenzaldehyde, vanillin, isovanillin, and 3-fluoro-4-hydroxybenzaldehyde). Most …
Number of citations: 0 link.springer.com
S Morita, Z Ren, H Fan, DH Hua - ChemistrySelect, 2023 - Wiley Online Library
… [4,3-b]chromen-7-yl}allyl acetate (9) with (Ph 3 P) 4 Pd and sodium azide, followed by reduction with Zn-NH 4 OCHO and coupling with 3-fluoro-4-hydroxybenzaldehyde and NaCNBH 3 …
LN Ferguson, JC Reid, M Calvin - Journal of the American …, 1946 - ACS Publications
… Fluorosalicylic acid (I) was prepared as an intermediate and 3-fluoro-4-hydroxybenzaldehyde (III) and 3-fluoro-4-hydroxybenzoic acid (V) were obtained as by-products according to the …
Number of citations: 0 pubs.acs.org
DR Dabideen, KF Cheng, B Aljabari… - Journal of medicinal …, 2007 - ACS Publications
… 4-Hydroxybenzaldehyde (122 mg, 1 mmol) or 3-fluoro-4-hydroxybenzaldehyde (140 mg, 1 … 4-Hydroxybenzaldehyde (122 mg, 1 mmol) or 3-fluoro-4-hydroxybenzaldehyde (140 mg, 1 …
Number of citations: 0 pubs.acs.org
DS Tarbell, DK Fukushima - Journal of the American Chemical …, 1946 - ACS Publications
… Fluorosalicylic acid (I) was prepared as an intermediate and 3-fluoro-4-hydroxybenzaldehyde (III) and 3-fluoro-4-hydroxybenzoic acid (V) were obtained as by-products according to the …
Number of citations: 0 pubs.acs.org
S Jeanmart, J Gagnepain, P Maity, C Lamberth… - Bioorganic & medicinal …, 2018 - Elsevier
… Potassium carbonate (2.3 g, 16.6 mmol) was added to a mixture of 2-chloro-3-fluoro-4-hydroxybenzaldehyde (15, 2.9 g, 16.6 mmol) in 27 ml of methyl ethyl ketone. Then 3.9 ml of a …
Number of citations: 0 www.sciencedirect.com

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